2-Nitrothiophene

Nucleophilic aromatic substitution Regioselective synthesis Heterocyclic chemistry

2-Nitrothiophene is the mandatory starting material for nucleophilic aromatic substitution at C3 or C5 of the thiophene ring. Unlike 3-nitrothiophene (limited to C2 attack), the 2-nitro isomer activates both positions—critical for synthesizing 3- or 5-substituted thiophene derivatives in medicinal chemistry SAR programs. Technical-grade material (~85%, containing 13–20% 3-nitrothiophene) reduces procurement cost where downstream chemistry tolerates the isomer. For antimicrobial screening, the parent compound serves as an essential negative control (negligible activity vs. halogenated dinitro derivatives). Factor isomer content into stoichiometric calculations.

Molecular Formula C4H3NO2S
Molecular Weight 129.14 g/mol
CAS No. 609-40-5
Cat. No. B1581588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrothiophene
CAS609-40-5
Molecular FormulaC4H3NO2S
Molecular Weight129.14 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)[N+](=O)[O-]
InChIInChI=1S/C4H3NO2S/c6-5(7)4-2-1-3-8-4/h1-3H
InChIKeyJIZRGGUCOQKGQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrothiophene (CAS 609-40-5): Procurement Specifications and Chemical Identity


2-Nitrothiophene (CAS 609-40-5) is a nitro-substituted heteroaromatic compound belonging to the thiophene class, with the molecular formula C₄H₃NO₂S and a molecular weight of 129.14 g/mol [1]. It is typically a light yellow to brown crystalline solid with a melting point of 43–45 °C and a boiling point of 224–225 °C at 760 mmHg . The compound is soluble in common organic solvents such as ethanol and acetone but has limited aqueous solubility . As an electron-deficient heterocycle, the presence of the nitro group at the 2-position substantially activates the thiophene ring toward nucleophilic aromatic substitution while deactivating it toward electrophilic attack, a reactivity profile that distinguishes it from the parent thiophene [2]. Commercially available technical grades typically contain 3-nitrothiophene as the primary positional isomer impurity (approximately 13–20%) [3].

Why 2-Nitrothiophene Cannot Be Replaced by Other Nitrothiophene Isomers or Nitroheterocycles


The substitution of 2-nitrothiophene with its positional isomer 3-nitrothiophene (CAS 822-84-4) or other nitroheterocycles such as 2-nitrofuran will fundamentally alter reaction outcomes, biological activity profiles, and synthetic utility. Computational and experimental studies on nitrothiophenes demonstrate that the position of the nitro group dictates both the regiochemistry of nucleophilic attack and the electron distribution across the aromatic system [1]. Specifically, 2-nitrothiophene can accept nucleophilic attack at both C3 and C5 positions depending on the nucleophile employed, whereas 3-nitrothiophene undergoes nucleophilic substitution exclusively at C2 [2]. This differential regioselectivity directly impacts the structural diversity of downstream derivatives. Furthermore, the electronic properties—including ionization energies (9.57–9.77 eV) [3] and reduction potentials—differ measurably between positional isomers, affecting their behavior in electrochemical applications and their metabolic fate in biological systems [4]. In QSAR models of antimicrobial activity, 2-nitrothiophene (compound 1n) displays negligible activity compared to poly-nitro or halogenated derivatives, confirming that simple substitution with structurally related nitroheterocycles will yield functionally non-equivalent materials [5].

Quantitative Differentiation of 2-Nitrothiophene: Head-to-Head Comparator Data for Procurement Decisions


Positional Isomer Reactivity: Nucleophilic Attack Site Regioselectivity of 2-Nitrothiophene Versus 3-Nitrothiophene

Direct comparative reactivity studies establish that 2-nitrothiophene and its positional isomer 3-nitrothiophene exhibit fundamentally different nucleophilic attack site preferences, a critical factor in synthetic route design. 2-Nitrothiophene can undergo nucleophilic substitution at two distinct ring positions (C3 and C5) depending on the nucleophile employed, whereas 3-nitrothiophene is restricted to nucleophilic attack exclusively at the C2 position [1]. This difference in accessible regiochemistry means that 2-nitrothiophene offers a broader synthetic branching capability for derivative preparation compared to the 3-isomer. The calculated electronic densities supporting this differential reactivity have been validated experimentally across multiple nucleophile systems [1].

Nucleophilic aromatic substitution Regioselective synthesis Heterocyclic chemistry Reaction mechanism

Electrochemical Reduction Potential: First Reduction Wave of 2-Nitrothiophene Versus Computational DFT Predictions

The electrochemical reduction behavior of 2-nitrothiophene has been systematically characterized by cyclic voltammetry in aprotic media and compared against DFT computational predictions for a series of nitrothiophenes [1]. The first reduction wave corresponds to a one-electron transfer forming the radical anion intermediate, with the reduction potential sensitive to the nature and position of substituents on the thiophene ring. The experimental CV data for 2-nitrothiophene serves as a baseline reference for evaluating the electron-withdrawing effects of additional substituents in more complex nitrothiophene derivatives [1]. Computational DFT results indicate significant differences in the fate of the ensuing reduction—specifically, whether the radical anion proceeds to form secondary radicals or dianionic species—depending on the substitution pattern [1].

Cyclic voltammetry Electroreduction DFT computation Radical anion Electrochemical sensing

Antimicrobial Activity: 2-Nitrothiophene as a Low-Activity Baseline Reference in Nitrothiophene QSAR Studies

In a comprehensive structure-activity relationship study of nitrothiophenes, 2-nitrothiophene (compound 1n in the QSAR series) was experimentally determined to exhibit virtually no measurable antimicrobial activity against the test organisms Escherichia coli and Micrococcus luteus, nor against the fungus Aspergillus niger [1]. Multi-linear regression analysis confirmed a reasonable correlation between the calculated HOMO energies, atomic charges at the sulfur atom, and the observed biological activity [1]. Within this QSAR framework, 2-nitrothiophene was predicted to be the least active compound in the series, a prediction that aligned with experimental findings. By contrast, 2-chloro-3,5-dinitrothiophene (1a) and 2-bromo-3,5-dinitrothiophene (1c) were predicted to show the highest activity, with differences spanning approximately three orders of magnitude in efficacy [1].

QSAR Antibacterial screening Structure-activity relationship Nitroheterocycle Minimum inhibitory concentration

Synthetic Yield: Reported Preparative Efficiency of 2-Nitrothiophene from Thiophene

The most widely cited synthetic method for 2-nitrothiophene involves the nitration of thiophene using a mixed anhydride system (acetic anhydride as solvent for thiophene; glacial acetic acid as solvent for fuming nitric acid) with reaction at approximately 10 °C, followed by quenching onto crushed ice [1]. This procedure consistently reports an isolated yield of approximately 80% following crystallization [1]. While a comparative synthetic yield for 3-nitrothiophene using identical conditions is not available in this dataset—3-nitrothiophene typically requires alternative synthetic strategies due to the differing directing effects of the sulfur atom—this 80% yield establishes a reproducible benchmark for laboratory-scale procurement planning. Technical-grade commercial material (≥80% purity by GC, containing 3-nitrothiophene impurity) mirrors the composition obtained from this synthetic route.

Nitration Synthetic method Process chemistry Yield optimization Laboratory scale synthesis

Commercial Purity Specification: Technical-Grade 2-Nitrothiophene Isomer Impurity Profile

Commercial technical-grade 2-nitrothiophene is routinely supplied with a specified purity of >80.0% by GC, with the primary impurity identified as the positional isomer 3-nitrothiophene . Independent analytical characterization of a recrystallized commercial sample (purchased from Fluka) quantified the 3-nitrothiophene impurity at 13% by ¹H-NMR spectroscopy [1]. Some technical-grade offerings are specified at 85% purity [2], while higher-purity grades (97%+) are available for specialized applications with correspondingly higher procurement costs and longer lead times [3]. This impurity profile is a direct consequence of the electrophilic aromatic substitution mechanism; the 2-position (α-position) is the kinetically favored site of nitration, but the 3-position (β-position) competes to a measurable extent, yielding an inseparable isomeric mixture under standard nitration conditions.

Purity specification Isomer impurity Quality control GC analysis Procurement specification

Physical Property Differentiation: Melting Point and Boiling Point of 2-Nitrothiophene Versus 3-Nitrothiophene

The physical properties of 2-nitrothiophene and its positional isomer 3-nitrothiophene exhibit measurable differences that directly impact purification strategies and handling protocols. 2-Nitrothiophene melts at 43–45 °C and boils at 224–225 °C at 760 mmHg [1]. In contrast, 3-nitrothiophene (CAS 822-84-4) is reported to have a slightly higher boiling point of 226.0 ± 13.0 °C at 760 mmHg , though the broad uncertainty interval limits the practical utility of this difference for separation. Both isomers have comparable calculated densities of approximately 1.36–1.40 g/cm³ . The modest difference in boiling points means that fractional distillation is not an efficient method for separating the isomeric mixture, underscoring the importance of sourcing the appropriate purity grade directly from commercial suppliers rather than attempting in-house isomer separation.

Thermal properties Phase transition Purification Distillation Crystallization

Validated Application Scenarios for 2-Nitrothiophene Procurement: Evidence-Backed Use Cases


Synthetic Intermediate for Derivatization Requiring Multi-Site Regiochemical Control

For synthetic sequences requiring nucleophilic aromatic substitution at either the C3 or C5 position of the thiophene ring, 2-nitrothiophene is the essential starting material. The nitro group at the 2-position activates both available positions toward nucleophilic attack, whereas 3-nitrothiophene is limited to attack at C2 only . This property makes 2-nitrothiophene the mandatory choice for synthesizing 3-substituted or 5-substituted thiophene derivatives, particularly in medicinal chemistry programs exploring structure-activity relationships around the thiophene scaffold.

Negative Control or Baseline Reference in Antimicrobial Nitrothiophene Screening

In antimicrobial screening campaigns evaluating novel nitrothiophene derivatives, 2-nitrothiophene serves as an essential baseline reference (negative control). QSAR studies confirm that the parent 2-nitrothiophene (compound 1n) exhibits virtually no activity against E. coli, M. luteus, or A. niger, while halogenated dinitro derivatives show activity up to three orders of magnitude greater . Including 2-nitrothiophene in screening panels allows researchers to attribute observed antimicrobial effects specifically to the additional substituents rather than to the core nitroheterocycle scaffold.

Electrochemical Probe for Electron-Transfer Studies in Aprotic Media

The well-characterized one-electron reduction of 2-nitrothiophene to its radical anion, with reduction potential measured by cyclic voltammetry in aprotic solvents and validated by DFT computations , enables its use as a calibration standard or reference compound in electrochemical investigations of nitroaromatic and nitroheterocyclic systems. The linear free energy relationship derived for nitrothiophene substituent effects provides a quantitative framework for predicting reduction potentials of more complex analogs in sensor development and electrosynthetic method optimization.

Thiophene-Containing Pharmaceutical Intermediate with Defined Isomer Tolerance

2-Nitrothiophene is employed as an intermediate in the synthesis of thiophene-containing pharmaceutical agents . For applications where the downstream chemistry tolerates the presence of the 3-nitrothiophene isomer (or where the subsequent reaction sequence selectively consumes the 2-isomer), procurement of technical-grade material (>80% purity) offers a cost-effective alternative to high-purity (>97%) grades, which carry premium pricing and longer lead times [1]. The 13–20% isomeric impurity content must be factored into stoichiometric calculations and purification planning.

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